Diphenyl(2-phosphinoethyl)phosphine

Ethylene Polymerization Oligomerization Nickel Catalysis

Researchers optimizing cross-coupling or polymerization catalysts often encounter batch-to-batch variability in ligand quality, leading to irreproducible turnover numbers and selectivity drift. Diphenyl(2-phosphinoethyl)phosphine (dppe) eliminates this inconsistency as a rigorously characterized bidentate phosphine ligand with a defined ethylene-bridged bite angle that stabilizes key metal-center intermediates. • Delivers predictable catalytic performance across Pd, Ni, Ru, and Rh systems - the intermediate C2 bridge bite angle enables selective low-MW polyethylene (vs. high-MW from dppm or oligomers from dppp) and a 2.3-fold increase in polyketone chain length (Mw = 17,000 g/mol) over dppp. • Avoid methanol-mediated autoionization to inactive bis-chelate species; use in aprotic or rigorously anhydrous protic solvents for maximum catalyst lifetime. • Serves as a standardized benchmarking ligand for method development, including Mn-catalyzed Guerbet biofuel upgrading, with established coordination chemistry backed by decades of literature precedent.

Molecular Formula C14H16P2
Molecular Weight 246.22 g/mol
CAS No. 34664-50-1
Cat. No. B13734878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(2-phosphinoethyl)phosphine
CAS34664-50-1
Molecular FormulaC14H16P2
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(CCP)C2=CC=CC=C2
InChIInChI=1S/C14H16P2/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2
InChIKeyXWJKRFKGNPZFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl(2-phosphinoethyl)phosphine: Foundational Diphosphine Ligand


Diphenyl(2-phosphinoethyl)phosphine, commonly known as 1,2-bis(diphenylphosphino)ethane (dppe), is a cornerstone bidentate phosphine ligand in modern organometallic chemistry and homogeneous catalysis [1]. It features two diphenylphosphino groups linked by a flexible ethylene (C2) bridge, which enables it to chelate transition metals (e.g., Pd, Ni, Ru, Rh) to form stable, well-defined coordination complexes. This chelation stabilizes metal centers during catalytic cycles and influences key reaction outcomes such as activity, selectivity, and catalyst lifetime in cross-couplings, hydrogenations, and co-polymerizations [2]. While numerous diphosphine ligands exist, dppe occupies a critical middle ground in the bite-angle continuum, conferring a distinct reactivity profile that is not fully replicated by its immediate analogs with shorter (methylene) or longer (propylene) bridges [3].

Chelating diphosphine ligand with flexible C2 bridge
Forms stable coordination complexes with Pd, Ni, Ru, Rh
Distinct bite angle for cross-coupling, hydrogenation, co-polymerization

Bite Angle & Bridge Length: Key to Catalytic Performance


Diphosphine ligands within the R2P-(CH2)n-PR2 family cannot be treated as interchangeable components in a catalytic system. The length of the alkylene bridge (n = 1, 2, or 3) directly determines the natural P-M-P bite angle when chelated to a metal center [1]. This bite angle, in turn, exerts a profound influence on the steric and electronic environment of the metal, dictating the stability of key intermediates, the rates of fundamental steps like oxidative addition and reductive elimination, and the overall catalyst lifetime and product selectivity [2]. Consequently, substituting dppe (n=2) for dppm (n=1) or dppp (n=3) without a systematic re-optimization of reaction conditions often leads to catastrophic loss of yield, altered selectivity, or complete catalyst deactivation due to the formation of inactive bis-chelate complexes [3].

dppm (n=1) substitution

Smaller bite angle may restrict metal-center flexibility, shifting selectivity and catalytic stability compared to dppe.

dppp (n=3) substitution

Increased bridge length may accelerate chain-transfer, altering polymer molecular weight from polymer to oligomers.

Solvent-dependent deactivation

dppe forms inactive bis-chelate complexes in methanol; dppp remains stable, so protic solvent choice may invert catalyst viability.

Diphenyl(2-phosphinoethyl)phosphine: Analog Comparison


Ethylene Polymerization: Molecular Weight Control

In a direct comparative study of nickel catalysts for ethylene oligomerization/polymerization, the activity of single-component catalysts [Ni(η³-CH₂C₆H₄-p-CF₃)(P-P)]⁺ with diphosphine ligands of varying bridge lengths (P-P = iPr₂P(CH₂)nPiPr₂; n=1-3) was found to be highly dependent on n [1]. The dppm derivative (n=1) displayed higher activity than compounds with dppe (n=2) or dppp (n=3) ligands. Crucially, the molecular weight of the resulting polymer varied systematically with bridge length, decreasing in the order n=1 (polyethylene) > n=2 (low MW polyethylene) > n=3 (oligomers). This demonstrates that dppe (n=2) provides a unique balance, yielding low molecular weight polyethylene rather than the high molecular weight product from dppm or the oligomers from dppp. This is a critical selection criterion for targeted product properties.

Ethylene Polymerization Mw Control
Head-to-head
n=1 (dppm): high MW PE; n=2 (dppe): low MW PE; n=3 (dppp): oligomers
Bite angle directs polymer product grade; dppe targets low-MW polyethylene.
Ni catalyst; [Ni(η³-benzyl)(diphosphine)]⁺ system.
Ethylene Polymerization Oligomerization Nickel Catalysis Ligand Design

CO-Ethylene Copolymerization: Polyketone Molecular Weight

A comparison of palladium(II) catalysts for CO-ethylene copolymerization revealed that the dppe-based system produces polyketone with a significantly higher molecular weight (Mw = 17,000 g/mol) compared to the dppp-based analog (Mw = 7,500 g/mol) [1]. This 2.3-fold increase in polymer chain length is a direct consequence of the shorter, more rigid dppe bridge, which suppresses chain-transfer reactions relative to the more flexible dppp ligand. While the o-MeO-dppe analog achieves even higher productivity (89.0 g PK/g Pd·h) and molecular weight (Mw = 31,500 g/mol), the dppe ligand itself remains the standard against which these modifications are benchmarked.

Polyketone Molecular Weight
Head-to-head
2.3× higher Mw with dppe (17,000 g/mol) vs dppp (7,500 g/mol)
dppe yields longer polyketone chains, supporting material property screening.
Pd-catalyzed CO/ethylene copolymerization.
CO-Ethylene Copolymerization Polyketone Synthesis Palladium Catalysis Ligand Effects

Guerbet Reaction: Manganese-Catalyzed Biofuel Upgrading

In a systematic study of manganese catalysts for the upgrading of ethanol to isobutanol, complexes bearing dppe (catalyst 3) and dppm (catalyst 2) were directly compared. While the dppm-supported catalyst 2 demonstrated superior overall performance (selectivity up to 74%, TON > 100 over 90 h), the dppe-based catalyst 3 also displayed significant activity, confirming that simple chelating diphosphines are effective for this transformation [1]. Notably, the study highlights that PNP-pincer ligands are not a prerequisite for this chemistry, and the choice between dppe and dppm allows for fine-tuning of catalyst performance. The dppe ligand offers a distinct steric and electronic environment that can be beneficial for substrate scope and selectivity optimization.

Guerbet Reaction Activity
Head-to-head
dppm catalyst: selectivity up to 74%, TON >100; dppe catalyst: active, viable alternative
dppe-based Mn catalyst supports biofuel upgrading, offering benchmark for further optimization.
Ethanol to isobutanol, 150–180°C, NaOEt base.
Guerbet Reaction Biofuel Upgrading Manganese Catalysis Ligand Screening

Methanol Autoionization: Inactive Bis-Chelate Formation

A fundamental difference between dppe and dppp is revealed in their behavior in methanol. The precursor Pd(OAc)₂(dppe) undergoes autoionization in methanol to form the catalytically inactive bis-chelate species [Pd(dppe)₂](OAc)₂ and palladium acetate [1]. This does not occur with the dppp analog. Consequently, while dppe-based catalysts exhibit high activity in aprotic solvents or under specific conditions, their performance in protic media like methanol is severely compromised. This intrinsic chemical instability is a key differentiating factor that must be considered during reaction solvent selection and process development.

Methanol Stability
Head-to-head
dppe: forms inactive [Pd(dppe)₂]²⁺ in MeOH; dppp: stable, no autoionization
Solvent-dependent deactivation risk; dppe may be incompatible with methanol-based reactions.
Pd(OAc)₂ precursor at room temperature.
Catalyst Deactivation Solvent Effects Palladium Chemistry Mechanistic Studies

Hydrogen Generation: Activation Energy Barrier

In a study of ruthenium-catalyzed hydrogen generation from NaBH₄ hydrolysis, the catalytic system containing dppe exhibited a significantly higher activation energy (Ea = 59 ± 2 kJ/mol) compared to the system with triphenylphosphine (PPh₃, Ea = 46 ± 2 kJ/mol) [1]. This 13 kJ/mol difference indicates that the chelating dppe ligand creates a higher kinetic barrier for the reaction, which may be linked to a more stable metal-ligand complex that resists entry into the catalytic cycle. This data provides a quantitative thermodynamic benchmark for the dppe ligand's influence on reaction energetics.

Activation Energy Barrier
Head-to-head
ΔEa = +13 kJ/mol (dppe: 59 ± 2, PPh₃: 46 ± 2 kJ/mol)
Chelating dppe increases kinetic barrier, influencing reaction rate control.
Ru-catalyzed NaBH₄ hydrolysis for H₂ generation.
Hydrogen Generation Sodium Borohydride Hydrolysis Kinetic Analysis Ruthenium Catalysis

Diphenyl(2-phosphinoethyl)phosphine: Application Scenarios


Low Molecular Weight Polyethylene Synthesis

Use dppe when the target is low molecular weight polyethylene, as opposed to the high molecular weight polymer obtained with dppm or oligomers from dppp. This is a direct consequence of the ligand's intermediate bite angle, which modulates chain growth and transfer rates in nickel catalysts [1].

High Molecular Weight Polyketone Production

Select dppe over dppp when higher molecular weight polyketone (Mw = 17,000 g/mol) is required for improved material properties. The more rigid dppe backbone yields a 2.3-fold increase in polymer chain length compared to the flexible dppp ligand [2].

Aprotic Solvent Requirement

Employ dppe in aprotic solvents or under rigorously anhydrous protic conditions. Avoid its use in methanol, where the catalyst undergoes autoionization to an inactive bis-chelate species, a deactivation pathway not observed with dppp [3].

Benchmarking Ligand for Catalytic Screening

Utilize dppe as a well-characterized, standard diphosphine ligand for benchmarking new catalysts and reaction systems, as demonstrated in manganese-catalyzed Guerbet reactions for biofuel upgrading [4]. Its established coordination chemistry and commercial availability make it an ideal reference point for method development.

Application
Selection Property
Validation Focus
Low molecular weight polyethylene synthesis
Bite-angle-controlled chain transfer
Polymer molecular weight endpoint
High molecular weight polyketone production
Rigid backbone for extended chain growth
Polyketone Mw benchmarking
Aprotic solvent-based catalytic processes
Methanol intolerance (bis-chelate formation)
Catalyst stability in protic media
Benchmarking for catalytic method development
Well-characterized standard ligand
Reactivity baseline for new ligand screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenyl(2-phosphinoethyl)phosphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.